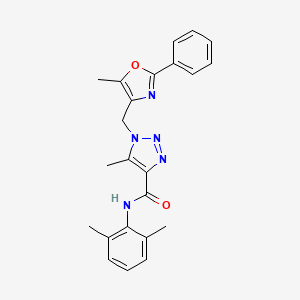

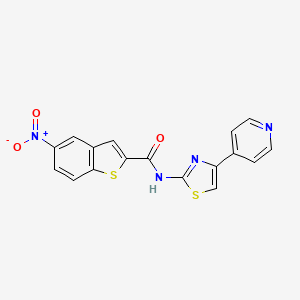

![molecular formula C13H12ClF3N2O2 B2867293 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid CAS No. 250714-05-7](/img/structure/B2867293.png)

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound also includes a pyridine ring, which is a basic heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC leads to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridine ring. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a basic heterocyclic aromatic organic compound .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, the synthesis of trifluoromethylpyridines involves chlorination and subsequent vapor–phase fluorination .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- Fluorinated Retinoids Synthesis : A crossed aldol condensation method utilizing trifluoroacetone and aryl or α,β-unsaturated aldehydes, including piperidine-acetic acid, has been found effective for producing fluorinated retinoids, demonstrating the chemical utility of piperidine-acetic acid derivatives (Mead et al., 1985).

Crystallography

- Crystal Structure Analysis : Research on the crystal structure of compounds related to 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid, such as triclopyr, has been conducted to understand their molecular configuration and intermolecular interactions. This helps in determining the physical and chemical properties of these compounds (Cho et al., 2014).

Catalysis

- Catalytic Reactions : Piperidine-acetic acid derivatives have been used as catalysts in various chemical reactions. For instance, their use in cyclopalladation reactions has been studied, providing insights into their potential role in creating novel compounds (Mancilha et al., 2011).

Pharmaceutical Chemistry

- Synthesis of Medicinal Compounds : Derivatives of piperidine-acetic acid have been utilized in the synthesis of various medicinal compounds. For instance, they have been used in the creation of antimicrobial agents, highlighting their significance in pharmaceutical research (Hunashal et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N2O2/c14-10-6-9(13(15,16)17)7-18-12(10)19-3-1-8(2-4-19)5-11(20)21/h5-7H,1-4H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKMQAXIWKQFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)